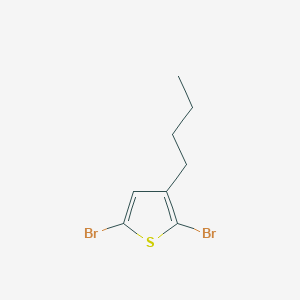

2,5-Dibromo-3-butylthiophene

描述

属性

IUPAC Name |

2,5-dibromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2S/c1-2-3-4-6-5-7(9)11-8(6)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSQCQUZWSQKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344916 | |

| Record name | 2,5-Dibromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116971-10-9 | |

| Record name | 2,5-Dibromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Regioselectivity

NBS acts as an electrophilic brominating agent, targeting the α-positions (2 and 5) of 3-butylthiophene. Contrary to earlier hypotheses proposing Br₂ liberation, studies demonstrate that NBS directly interacts with the thiophene ring. The first bromination at the 2-position proceeds via an electrophilic aromatic substitution (EAS) mechanism, followed by a second EAS at the 5-position. Density functional theory (DFT) calculations suggest that the hexyl (or butyl) side chain electronically activates the 5-position after initial bromination, ensuring regioselectivity.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

Table 1: Optimized Batch Bromination Conditions

| Parameter | First Bromination | Second Bromination |

|---|---|---|

| Temperature | 15°C | 30°C |

| Solvent | DMF | DMF |

| Reaction Time | 18 minutes | 22 minutes |

| NBS Equivalents | 1.05 | 1.10 |

| Yield (2,5-dibromo) | 99% | 99% |

Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) by eliminating induction periods and suppressing Br₂ formation. The exothermic first bromination necessitates precise temperature control to avoid di-brominated byproducts.

Kinetic Analysis and Scalability

Rate constants (k) and activation energies (Eₐ) derived from Arrhenius plots enable predictive modeling:

Table 2: Kinetic Parameters for Bromination

| Reaction Step | Eₐ (kJ/mol) | k at 15°C (L/mol·s) |

|---|---|---|

| 3-Butylthiophene → 2-bromo | 58.2 | 0.018 |

| 2-bromo → 2,5-dibromo | 42.7 | 0.025 |

These values permit calculation of reaction times at varying temperatures, critical for industrial scale-up. For instance, increasing the second bromination temperature to 40°C reduces reaction time to 15 minutes without compromising yield.

Flow Synthesis Advancements

A low-pressure flow reactor design achieves continuous production with a space-time yield 1,356× higher than batch methods. Key advantages include:

-

Residence Time : 40 seconds per bromination step.

-

Purity : 100% by HPLC, eliminating purification steps.

-

Safety : Mitigated exothermic risks via rapid heat dissipation.

Direct Bromination with Elemental Bromine

While less common due to harsher conditions, direct bromination using Br₂ remains a viable alternative. A modified approach from pyridine chemistry involves:

Table 3: Br₂ Bromination Performance

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Reaction Time | 3 hours |

| Yield | 85% |

| Byproducts | <5% 2,4-dibromo |

This method suffers from lower regioselectivity and requires rigorous bromine handling, limiting its industrial adoption.

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | NBS/DMF Batch | NBS/DMF Flow | Br₂ Direct |

|---|---|---|---|

| Regioselectivity | >99% | >99% | 85–90% |

| Yield | 99% | 100% | 85% |

| Reaction Time | 40 minutes | 40 seconds | 3 hours |

| Scalability | Moderate | High | Low |

| Safety | Moderate | High | Low |

NBS-based methods dominate due to superior control, though Br₂ bromination may suit small-scale applications requiring minimal infrastructure.

化学反应分析

Types of Reactions

2,5-Dibromo-3-butylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Polymerization: It can undergo polymerization reactions to form conducting polymers such as poly(3-butylthiophene).

Common Reagents and Conditions

Grignard Reagents: Used in the formation of organomagnesium intermediates for further functionalization.

Nickel and Palladium Catalysts: Employed in cross-coupling reactions to form carbon-carbon bonds.

Major Products Formed

Poly(3-butylthiophene): A conducting polymer used in organic electronics.

Functionalized Thiophenes: Various derivatives with different functional groups for specific applications.

科学研究应用

The compound has shown potential in photocatalytic applications, particularly in energy conversion processes. Its ability to form conjugated systems enhances light absorption and charge transport, making it a candidate for solar energy harvesting.

Mechanism of Action

In photocatalytic systems, 2,5-Dibromo-3-butylthiophene can participate in electron transfer processes that are crucial for converting solar energy into chemical energy. The compound's structure allows it to interact effectively with light, leading to efficient charge separation.

Pharmacological Research

Recent studies have highlighted the medicinal potential of derivatives synthesized from this compound. These derivatives have been investigated for their biological activities, including:

- Haemolytic Activity : Some derivatives exhibit significant haemolytic effects, which could be beneficial in treating certain medical conditions.

- Biofilm Inhibition : Compounds derived from this thiophene have shown promising results in inhibiting biofilm formation by pathogenic bacteria.

- Anti-thrombolytic Properties : Certain derivatives demonstrated high anti-thrombolytic activity, suggesting their potential use in cardiovascular treatments.

| Derivative | Activity Type | Activity Level |

|---|---|---|

| 2-bromo-5-(3-chloro-4-fluorophenyl)-3-butylthiophene | Haemolytic | High |

| 2-bromo-3-butyl-5-(4-iodophenyl)thiophene | Anti-thrombolytic | Moderate to High |

| Various derivatives | Biofilm Inhibition | Moderate to High |

Case Study 1: Synthesis and Characterization

A study conducted by Mologni et al. reported the synthesis of various new derivatives based on this compound via palladium-catalyzed Suzuki cross-coupling reactions. The results indicated that electronic effects from different substituents on arylboronic acids significantly influenced the properties of the resulting thiophene derivatives .

In another investigation, several synthesized thiophene derivatives were tested for their biological activities. The study found that compounds with electron-withdrawing groups exhibited enhanced haemolytic and anti-thrombolytic activities compared to those with electron-donating groups .

作用机制

The mechanism of action of 2,5-Dibromo-3-butylthiophene in polymerization involves the formation of organomagnesium intermediates through Grignard metathesis. These intermediates undergo oxidative addition, transmetalation, and reductive elimination steps catalyzed by nickel or palladium complexes. The resulting polymers exhibit regioregularity and enhanced electronic properties due to the controlled polymerization process .

相似化合物的比较

Structural Features :

- Molecular formula: C₅H₄Br₂S

- Molecular weight: 241.96 g/mol

- Substituents: Methyl group (shorter alkyl chain) at the 3-position.

Key Differences :

- Solubility and Volatility : The methyl group reduces steric hindrance and increases volatility compared to the butyl analog. This makes 2,5-dibromo-3-methylthiophene more suitable for gas-phase reactions but less soluble in organic solvents .

- Reactivity : The smaller methyl group may marginally enhance electrophilic substitution rates due to reduced steric effects. However, the shorter alkyl chain offers fewer opportunities for tuning solubility in polymer applications.

2,5-Dibromo-3,4-dinitrothiophene (CAS: 52431-30-8)

Structural Features :

- Molecular formula: C₄HBr₂N₂O₄S (estimated)

- Molecular weight: Higher than 298.04 g/mol (due to nitro groups).

- Substituents: Two nitro groups at the 3- and 4-positions.

Key Differences :

- Electronic Effects : Nitro groups are strong electron-withdrawing substituents, making the thiophene ring highly electron-deficient. This property is advantageous in explosives or as an electron-accepting moiety in charge-transfer materials .

- Reactivity : The nitro groups reduce the reactivity of bromine atoms in cross-coupling reactions due to electron withdrawal, limiting its utility in polymer synthesis compared to 2,5-dibromo-3-butylthiophene.

- Stability : Nitro groups may introduce thermal instability, requiring careful handling in synthetic workflows .

General Comparison Table

生物活性

2,5-Dibromo-3-butylthiophene is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, including anticancer properties, hemolytic activity, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound has a unique thiophene ring structure with bromine substituents at the 2 and 5 positions and a butyl group at the 3 position. This configuration is believed to enhance its interaction with biological membranes, influencing its biological activity.

Anticancer Activity

Several studies have indicated that derivatives of this compound exhibit notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 26.2 |

| 2,5-Dibromo-3-hexylthiophene | 4T1 (breast cancer) | 16.0 |

The presence of electron-withdrawing groups on the aromatic rings of these compounds is thought to enhance their anticancer efficacy by increasing their reactivity with cellular targets .

Hemolytic Activity

The hemolytic activity of this compound has been investigated in vitro, revealing varying degrees of red blood cell lysis. The hemolytic activity is influenced significantly by the substituents on the thiophene ring:

| Compound | % Lysis (vs Triton X-100) |

|---|---|

| This compound | Moderate (exact value not specified) |

| 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | Highest (exact value not specified) |

Studies suggest that compounds with electron-withdrawing groups exhibit higher hemolytic effects due to their ability to disrupt membrane integrity .

Anti-Thrombolytic Activity

Research has also explored the anti-thrombolytic properties of thiophene derivatives. For example, certain derivatives demonstrated significant thrombolytic activity in comparison to standard treatments like streptokinase:

| Compound | % Lysis (Thrombolytic Activity) |

|---|---|

| 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | 53.12% |

| Standard (Streptokinase) | 100% |

These findings indicate that structural modifications can enhance thrombolytic potential .

Structure-Activity Relationship

The biological activity of this compound is closely related to its chemical structure. Modifications such as changing alkyl chain lengths or introducing different halogenated substituents can significantly alter its pharmacological profile:

- Electron-Withdrawing Groups : Enhance hemolytic and anticancer activities.

- Alkyl Chain Length : Variations in alkyl chain length affect solubility and membrane interactions.

Case Studies

A notable case study involved the synthesis of various thiophene derivatives through Suzuki coupling reactions. These studies highlighted that specific modifications led to improved anticancer and anti-thrombolytic activities compared to the parent compound .

常见问题

Basic: What are the most reliable synthetic routes for preparing 2,5-dibromo-3-butylthiophene, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via bromination of 3-butylthiophene. A common approach involves using brominating agents like in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (0–25°C). Regioselectivity at the 2,5-positions is achieved by leveraging steric and electronic effects of the butyl substituent. Optimization involves:

- Catalyst screening : Lewis acids like or enhance bromine activation.

- Stoichiometry : A 2:1 molar ratio of NBS to precursor ensures complete dibromination.

- Reaction monitoring : TLC or GC-MS tracks intermediates to avoid over-bromination.

Yield improvements (60–85%) are reported when using inert atmospheres and slow reagent addition to suppress side reactions .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- -NMR: Absence of protons at the 2,5-positions (δ 7.0–7.5 ppm in thiophene) confirms bromination. The butyl chain shows signals at δ 0.9–1.7 ppm.

- -NMR: Peaks near δ 110–120 ppm correspond to C-Br carbons.

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion clusters at m/z 310–312 (M for ) with isotopic patterns matching bromine.

- Elemental Analysis : Validates Br content (expected ~51.4%).

Discrepancies in spectral data may arise from residual solvents or incomplete purification, necessitating repeat analyses under standardized conditions .

Advanced: How do crystallographic studies resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive evidence of molecular geometry. For example, in analogous dibromothiophenes (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran), SCXRD reveals:

- Bond angles : Distortions due to bromine’s electronegativity (e.g., C-Br-C angles ~110° vs. 120° in unsubstituted analogs).

- Packing interactions : Br⋯Br contacts (3.4–3.6 Å) and C-H⋯π interactions stabilize the crystal lattice.

For this compound, SCXRD can clarify the butyl chain’s gauche/anti conformations and their impact on supramolecular assembly. Data deposition in repositories like CCDC (e.g., CCDC 1828960 for related structures) ensures reproducibility .

Advanced: What methodological challenges arise in analyzing electronic properties of this compound, and how are they addressed?

Methodological Answer:

Bromine’s electron-withdrawing effect alters the thiophene ring’s electronic profile, but experimental validation faces challenges:

- Electrochemical gaps : Cyclic voltammetry (CV) in anhydrous acetonitrile shows oxidation/reduction peaks shifted by ~0.3 V compared to non-brominated analogs.

- DFT calculations : Discrepancies between computed (e.g., HOMO-LUMO gaps via B3LYP/6-31G*) and experimental values require calibration with polarizable continuum models (PCM) to account for solvation.

- UV-Vis spectroscopy : Solvatochromic shifts in λ (250–300 nm) must be correlated with solvent polarity parameters (e.g., ET) to isolate substituent effects .

Advanced: How can researchers resolve contradictions in reported reaction yields for dibromothiophene derivatives?

Methodological Answer:

Yield variability (e.g., 60% vs. 85%) stems from:

- Purity of precursors : Trace moisture in 3-butylthiophene deactivates brominating agents. Pre-drying via molecular sieves improves consistency.

- Workup protocols : Silica gel chromatography may degrade brominated products; alternative methods like recrystallization (e.g., using hexane/ethyl acetate) preserve integrity.

- Analytical validation : Cross-referencing HPLC purity data with -NMR integration ratios identifies co-eluting impurities.

Meta-analyses of published procedures (e.g., comparing solvent systems in ) recommend THF over DMF for higher reproducibility.

Advanced: What role does the butyl group play in modulating the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The butyl group:

- Steric shielding : Hinders access to the 4-position, directing Suzuki-Miyaura or Stille couplings to the 2,5-bromine sites.

- Electronic effects : The alkyl chain’s electron-donating nature slightly activates the thiophene ring, reducing Pd catalyst loading (0.5–1 mol% vs. 2–5 mol% for unsubstituted dibromothiophenes).

- Solubility : Enhances solubility in non-polar solvents (toluene, hexane), enabling homogeneous reaction conditions.

Control experiments with methyl or hexyl analogs quantify substituent length’s impact on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。